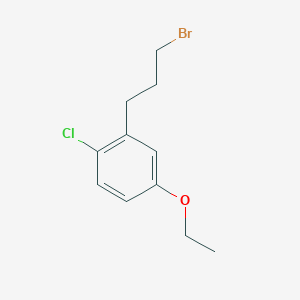
1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromopropyl group, a chlorine atom, and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-chloro-5-ethoxybenzene using 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Major Products:
Nucleophilic Substitution: Products include azides, thiols, or amines.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Elimination Reactions: Products include alkenes.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive molecules.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological molecules through halogen bonding and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromopropyl)-2-chlorobenzene
- 1-(3-Bromopropyl)-4-ethoxybenzene
- 1-(3-Bromopropyl)-2,4-dichlorobenzene
Uniqueness: 1-(3-Bromopropyl)-2-chloro-5-ethoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both a bromopropyl group and an ethoxy group provides distinct reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C11H14BrClO |
|---|---|
Molekulargewicht |
277.58 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1-chloro-4-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-10-5-6-11(13)9(8-10)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
LJOGAURITNVVRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)Cl)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



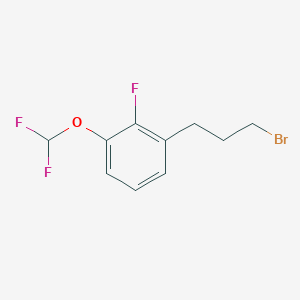
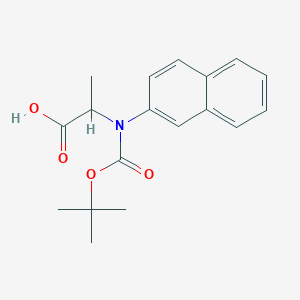
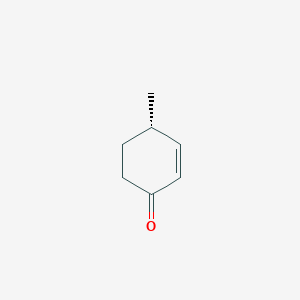
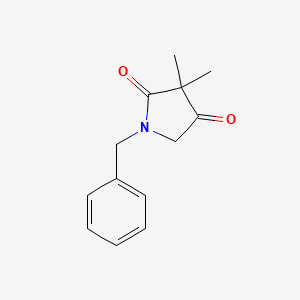
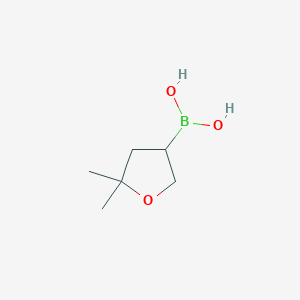

![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)

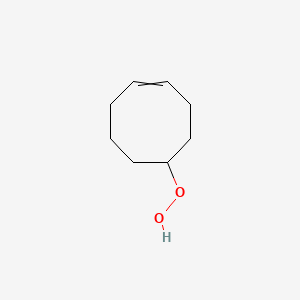

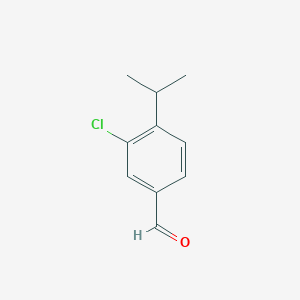
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)

